2-Chloro-3,5-dinitrotoluene

Vue d'ensemble

Description

2-Chloro-3,5-dinitrotoluene is a chemical compound with the molecular formula C7H5ClN2O4 . It is a derivative of toluene and is related to other nitrotoluene compounds . It is not naturally found in the environment .

Synthesis Analysis

The synthesis of 2-Chloro-3,5-dinitrotoluene involves nitration reactions . One method involves the nitration of 2-Chloro-3-nitrotoluene . Another method involves the nitration of 3,5-Dinitrobenzyl chloride . The synthesis process requires careful control of reaction conditions and the use of specific reagents .Molecular Structure Analysis

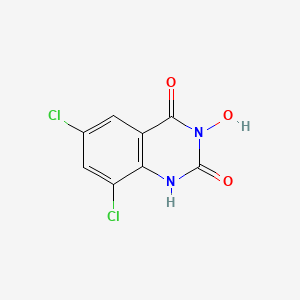

The molecular structure of 2-Chloro-3,5-dinitrotoluene consists of a benzene ring with a chlorine atom and two nitro groups attached to it . The average mass of the molecule is 216.579 Da and the mono-isotopic mass is 215.993790 Da .Chemical Reactions Analysis

2-Chloro-3,5-dinitrotoluene can undergo various chemical reactions. For instance, it can be detected using an electrochemical impedance sensor based on a molecular imprinted polymer (MIP) . The charge transfer resistance obtained by impedimetric analysis is proportional to the concentration of 2-Chloro-3,5-dinitrotoluene over a wide concentration range .Physical And Chemical Properties Analysis

2-Chloro-3,5-dinitrotoluene is a liquid at room temperature . It has a refractive index of 1.557 and a density of 1.298 g/mL at 25 °C . It has a boiling point of 147 °C at 25 mmHg .Applications De Recherche Scientifique

- 2-Cl-3,5-DNT is an important intermediate in the nitration of o-nitrotoluene (2-MNT). It can be produced simultaneously with 2,4-dinitrotoluene (2,4-DNT) and 2,6-dinitrotoluene (2,6-DNT) during this process .

- A molecular imprinted polymer (MIP)-based electrochemical sensor has been developed for sensitive detection of 2-Cl-3,5-DNT. This sensor exhibits a low detection limit (0.1 μM) and can be used for environmental monitoring or safety applications .

- Researchers have explored the use of 2-Cl-3,5-DNT in cell analysis methods. While specific details are not readily available, it suggests potential applications in biological research and diagnostics .

Nitration Kinetics Study

Electrochemical Impedimetric Sensor

Cell Analysis Methods

Safety and Hazards

2-Chloro-3,5-dinitrotoluene is classified as a poison and is highly toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing genetic defects and may cause cancer . It may also damage organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .

Orientations Futures

The future directions for the study and use of 2-Chloro-3,5-dinitrotoluene could involve its detection and analysis in various environments. For instance, the development of highly selective and sensitive sensors for its detection is an area of ongoing research . Additionally, further studies on its synthesis, properties, and potential applications could also be conducted.

Mécanisme D'action

Target of Action

2-Chloro-3,5-dinitrotoluene is a synthetic compound with a molecular formula of C7H5ClN2O4

Mode of Action

It’s structurally similar to 2,4-dinitrotoluene and nitrobenzene, which are known to undergo nitration to produce other compounds

Biochemical Pathways

It’s known that similar compounds like 2,4-dinitrotoluene and nitrobenzene can be degraded by bacteria through specific pathways . These pathways involve novel oxygenases for oxidative denitration and subsequent ring-fission

Result of Action

Similar compounds like 2,4-dinitrotoluene and nitrobenzene are known to produce other compounds through nitration

Action Environment

It’s known that the reaction rate of similar compounds like o-nitrotoluene can increase with increasing h2so4 mass fraction

Propriétés

IUPAC Name |

2-chloro-1-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-4-2-5(9(11)12)3-6(7(4)8)10(13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMUNKFQIKDUBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303652 | |

| Record name | 2-Chloro-3,5-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-methyl-3,5-dinitrobenzene | |

CAS RN |

18905-50-5 | |

| Record name | Benzene,5-dinitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-3,5-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3048902.png)

![[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B3048903.png)

![6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol](/img/structure/B3048912.png)

![Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3048913.png)